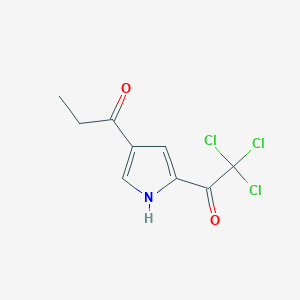

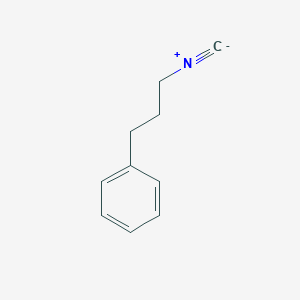

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

概要

説明

The compound of interest falls within the broader category of pyrrole derivatives, which are known for their varied applications in pharmaceuticals, materials science, and organic synthesis. The incorporation of trichloroacetyl and propanone groups into the pyrrole nucleus could potentially influence its reactivity, electronic properties, and interaction with biological systems.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of functional groups at specific positions on the pyrrole ring. For compounds similar to "1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one," chemoselective synthesis methods are employed to selectively introduce the trichloroacetyl and propanone moieties. Techniques such as the reaction of propargyl alcohols and terminal alkynes under controlled conditions can lead to the formation of polysubstituted furans/pyrroles, highlighting the versatility of starting materials and reaction conditions in accessing complex pyrrole structures (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including the trichloroacetyl and propanone substituted compounds, is characterized by the presence of a five-membered heterocyclic ring. The electron-rich nature of the pyrrole ring, coupled with the electron-withdrawing effects of the trichloroacetyl group and the steric and electronic influences of the propanone moiety, play significant roles in determining the compound's reactivity and interaction with various reagents and catalysts.

Chemical Reactions and Properties

Pyrrole derivatives undergo a range of chemical reactions, including cycloadditions, substitution reactions, and transformations facilitated by the presence of functional groups. The specific reactivity of "1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one" would be influenced by the trichloroacetyl and propanone groups, which can undergo reactions such as nucleophilic acyl substitution and aldol condensations, respectively. Anion-anion assembly processes involving pyrrole derivatives highlight the potential for forming supramolecular structures through hydrogen bonding and other non-covalent interactions (Gale et al., 2002).

科学的研究の応用

Natural Derivative Pigments : Compounds such as 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, derived from distinct bacteria species, demonstrate a range of biological behaviors and are gaining popularity in various industries, including textiles, medicine, and cosmetics. These compounds have shown anti-cancer and antibiotic actions, with applications in pharmaceuticals due to their antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021).

Structurally Diverse Libraries : Alkylation and ring closure reactions using related compounds have been explored to generate structurally diverse libraries of compounds with potential applications in drug discovery and material science (G. Roman, 2013).

Microwave-Assisted Synthesis : Efficient microwave-assisted methods have been developed for synthesizing related polysubstituted 4H-Pyran derivatives, demonstrating potential in anticancer applications due to their efficacy against various human cancer cell lines (S. Hadiyal et al., 2020).

Antimicrobial and Anticancer Agents : Synthesis of pyrrole-based chalcones and their evaluation for antimicrobial and anticancer activities reveal potential for developing new potent agents in these areas (A. Özdemir et al., 2017).

Metal-Free Synthesis in Aqueous Medium : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives in an aqueous medium has been developed, highlighting greener approaches in chemical synthesis (Amrendra Kumar, Rāmānand, & Tadigoppula, 2017).

Electrochemical Properties and Applications : The electrochemical properties of related compounds like star-shaped pyrrole monomers have been investigated for applications in electrochromic devices (M. Ak, M. Ak, & Toppare, 2006).

特性

IUPAC Name |

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFRWWWCIWDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377660 | |

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one | |

CAS RN |

111468-90-7 | |

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)